molecular formula C19H18N6O B3005766 3-(4-cyanophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034394-78-8

3-(4-cyanophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide

Cat. No. B3005766
CAS RN: 2034394-78-8
M. Wt: 346.394
InChI Key: SWBHMXGZETZWFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted propanamides typically involves the reaction of different starting materials such as aldehydes, amines, and acids in the presence of catalysts. For instance, a four-component reaction in an aqueous medium was used to synthesize N-substituted-3-aryl propanamides, which suggests that a similar method could potentially be applied to synthesize the compound of interest . The synthesis of other related compounds involves the reaction of aromatic primary amines with specific diones, which could be a relevant method for the synthesis of the cyanophenyl propanamide derivative .

Molecular Structure Analysis

The molecular structure of the compound includes a cyanophenyl group, a pyrazinylmethyl group, and a propanamide moiety. The presence of the cyanophenyl group suggests potential for increased reactivity due to the electron-withdrawing nature of the cyano group, which could affect the compound's binding affinity to biological targets. The pyrazole and pyrazine rings are common in pharmaceuticals and are known for their ability to interact with various enzymes and receptors .

Chemical Reactions Analysis

While the specific chemical reactions of "3-(4-cyanophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide" are not detailed in the provided papers, the reactivity of similar compounds can be inferred. The propanamide group is a key functional group that can undergo hydrolysis, and the cyano group can participate in nucleophilic addition reactions. The pyrazole and pyrazine rings may also undergo electrophilic substitution reactions, which could be utilized in further chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. The presence of the cyano group and the aromatic rings suggests that the compound is likely to be relatively polar and may have moderate solubility in organic solvents. The compound's stability, melting point, and boiling point would be influenced by the presence of the rigid pyrazole and pyrazine rings, as well as the propanamide group .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The synthesis of various derivatives of pyrazole-based ligands, such as 3-(pyrazol-1-yl)propanamide (PPA), has been explored, highlighting their potential in forming supramolecular structures and complexes with metals like palladium. These complexes could be useful in various fields including catalysis and material science (Palombo et al., 2019).

Biological Activity and Potential Applications

  • Pyrazole derivatives, including condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, have shown immunomodulating activity, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in animal models (Doria et al., 1991).
  • Certain N,N-disubstituted pyrazole derivatives exhibit a range of biological activities, including sedative, platelet antiaggregating, and local anesthetic effects, as well as moderate analgesic and antiinflammatory activities (Bondavalli et al., 1990).

Advanced Applications in Medicine and Pharmacology

  • Pyrazole derivatives have been studied for their potential in cancer treatment, particularly as small molecule inhibitors targeting specific pathways in cancer cells (Liu et al., 2017).
  • Some pyrazole-based compounds, including those with oxadiazole rings, have demonstrated insecticidal activities, indicating their potential in agricultural applications (Qi et al., 2014).

Miscellaneous Applications

  • The structural properties of pyrazole derivatives, including their ability to form hydrogen-bonded chains and sheets, are of interest in the field of crystallography and materials science (Trilleras et al., 2005).

properties

IUPAC Name

3-(4-cyanophenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-25-13-16(11-24-25)19-17(21-8-9-22-19)12-23-18(26)7-6-14-2-4-15(10-20)5-3-14/h2-5,8-9,11,13H,6-7,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBHMXGZETZWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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